molecular formula C12H18N2O4S B12502250 4-(2-Amino-1,3-thiazol-4-yl)-4-(ethoxycarbonyl)hexanoic acid

4-(2-Amino-1,3-thiazol-4-yl)-4-(ethoxycarbonyl)hexanoic acid

Cat. No.: B12502250
M. Wt: 286.35 g/mol
InChI Key: WKUDDFASHAJETJ-UHFFFAOYSA-N
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Description

4-(2-Amino-1,3-thiazol-4-yl)-4-(ethoxycarbonyl)hexanoic acid is a synthetic organic compound that features a thiazole ring, an amino group, and a carboxylic acid ester. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Amino-1,3-thiazol-4-yl)-4-(ethoxycarbonyl)hexanoic acid typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiazole Ring: Starting with a suitable precursor, the thiazole ring can be synthesized through cyclization reactions involving sulfur and nitrogen sources.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution or amination reactions.

    Formation of the Hexanoic Acid Derivative: The hexanoic acid moiety can be synthesized separately and then coupled with the thiazole ring through esterification or amidation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the thiazole ring.

    Reduction: Reduction reactions might target the carboxylic acid ester, converting it to an alcohol.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the thiazole ring or the hexanoic acid chain.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, amines, or other nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-(2-Amino-1,3-thiazol-4-yl)-4-(ethoxycarbonyl)hexanoic acid could have various applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.

    Medicine: Investigated for potential therapeutic effects, such as antimicrobial or anticancer activities.

    Industry: Used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with thiazole rings can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The amino group and carboxylic acid ester might also play roles in binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Amino-1,3-thiazol-4-yl)butanoic acid
  • 4-(2-Amino-1,3-thiazol-4-yl)pentanoic acid
  • 4-(2-Amino-1,3-thiazol-4-yl)hexanoic acid

Uniqueness

4-(2-Amino-1,3-thiazol-4-yl)-4-(ethoxycarbonyl)hexanoic acid is unique due to the presence of both the thiazole ring and the ethoxycarbonyl group, which can confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C12H18N2O4S

Molecular Weight

286.35 g/mol

IUPAC Name

4-(2-amino-1,3-thiazol-4-yl)-4-ethoxycarbonylhexanoic acid

InChI

InChI=1S/C12H18N2O4S/c1-3-12(6-5-9(15)16,10(17)18-4-2)8-7-19-11(13)14-8/h7H,3-6H2,1-2H3,(H2,13,14)(H,15,16)

InChI Key

WKUDDFASHAJETJ-UHFFFAOYSA-N

Canonical SMILES

CCC(CCC(=O)O)(C1=CSC(=N1)N)C(=O)OCC

Origin of Product

United States

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